Khellinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

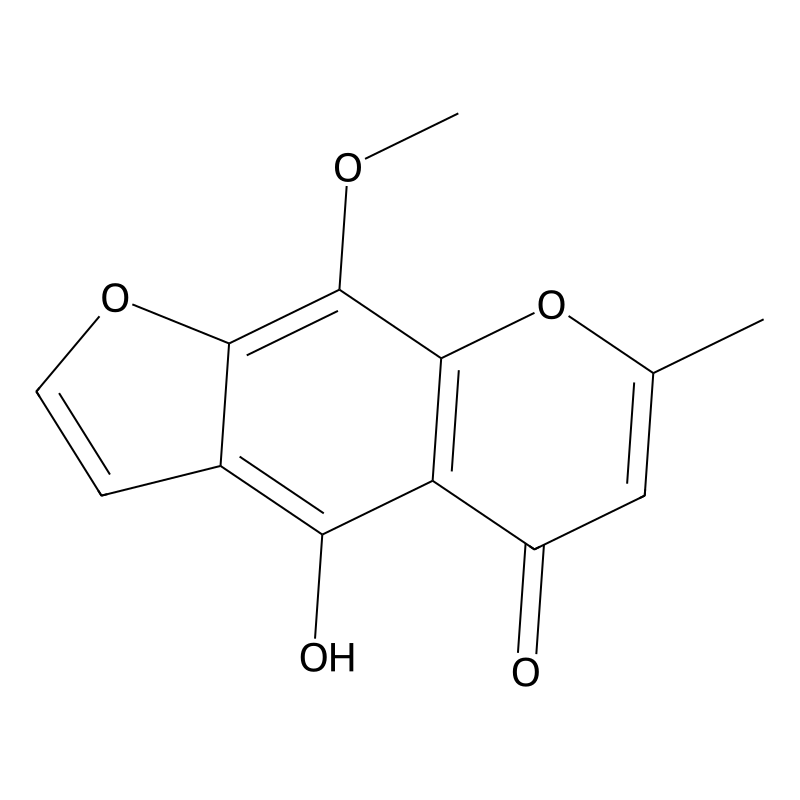

Khellinol is a naturally occurring compound primarily found in the plant Ammi visnaga, which is known for its medicinal properties. It belongs to the class of γ-pyrones and is structurally related to other compounds such as khellin and visnagin. Khellinol is recognized for its potential therapeutic effects, particularly in cardiovascular health and other medicinal applications. Its molecular structure includes a unique arrangement of carbon, hydrogen, and oxygen atoms that contribute to its biological activity.

- Hydrolysis: Khellinol can undergo hydrolysis in the presence of aqueous solutions, leading to the formation of various derivatives.

- Oxidation: The compound can be oxidized to yield different products, which may enhance or alter its biological activity.

- Complexation: Khellinol has shown the ability to form complexes with metal ions, which can be significant in pharmacological contexts.

These reactions are essential for understanding how khellinol interacts with other substances and its stability under various conditions.

Khellinol exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties: Studies indicate that khellinol possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress .

- Anticancer Effects: Preliminary research suggests that khellinol may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a potential candidate for cancer therapy .

- Cardiovascular Benefits: Khellinol has been associated with improved blood flow and myocardial metabolism. It may dilate coronary vessels and enhance cardiac efficiency without significantly affecting heart rate or blood pressure .

Khellinol can be synthesized through various methods, primarily involving extraction from Ammi visnaga or synthetic organic chemistry techniques:

- Extraction from Plant Material: The most common method involves using solvents like methanol or ethanol to extract khellinol from the dried fruits or seeds of Ammi visnaga. Techniques such as ultrasound-assisted extraction have been shown to enhance yield and purity .

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions tailored to construct the γ-pyrone framework characteristic of khellinol. This approach allows for modifications that can lead to novel derivatives with potentially enhanced properties.

Khellinol shares structural similarities with several other compounds derived from Ammi visnaga and related plants. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Properties | Distinction |

|---|---|---|---|

| Khellin | γ-Pyrone | Antispasmodic | More potent vasodilator than khellinol |

| Visnagin | γ-Pyrone | Antioxidant | Exhibits stronger anticancer activity |

| Khellol | Coumarin | Antimicrobial | Different structural backbone compared to khellinol |

| Ammiol | Coumarin | Anti-inflammatory | Lacks the unique γ-pyrone structure of khellinol |

Khellinol's unique combination of properties, particularly its antioxidant activity and potential cardiovascular benefits, distinguishes it from these similar compounds while contributing to the broader therapeutic potential of Ammi visnaga extracts.

The biosynthetic pathway of khellinol in Ammi visnaga follows the well-established furanochromone biosynthetic route that has been elucidated through extensive radioisotope labeling studies [1] [2]. The pathway begins with acetate as the primary building block, proceeding through a series of enzymatically-controlled transformations that ultimately yield khellinol and related furanochromones.

The initial step involves the formation of 5,7-dihydroxy-2-methylchromone from acetate units through polyketide biosynthesis [1] [2]. Radioactive labeling experiments using [1-¹⁴C]-acetate and [2-¹⁴C]-acetate demonstrated that both the aromatic and pyrone rings of furanochromones are derived from acetate precursors, while the furan ring originates through the acetate-mevalonate pathway [3]. This fundamental chromone intermediate serves as the scaffold upon which subsequent modifications occur.

The pathway then proceeds through peucenin formation, which involves the introduction of a dimethylallyl group at the 6-position of the chromone nucleus [3]. This prenylation step is crucial for the eventual formation of the furan ring characteristic of furanochromones. The dimethylallyl group undergoes cyclization between position 2' of the chain and the neighboring hydroxyl group, forming the fused furan system [4].

Visamminol represents an intermediate stage where the dimethylallyl chain has cyclized to form a 2-isopropyldihydrofuran system [4]. Further enzymatic processing of visamminol leads to the formation of both visnagin and khellin through oxidative modifications and methylation reactions [1].

The conversion of these intermediates to khellinol involves specific demethylation reactions. Unlike khellin, which contains two methoxy groups, khellinol (also known as 5-norkhellin) lacks one methoxy group, resulting in a free hydroxyl group at the 5-position [5] [6]. This structural difference significantly affects the compound's biological activity and physicochemical properties.

The biosynthetic enzyme systems responsible for these transformations include prenyltransferases for the initial dimethylallyl attachment, cyclases for furan ring formation, methyltransferases for methoxy group introduction, and hydroxylases for oxidative modifications [7]. Recent genomic studies have identified specific genes encoding these enzymes, including pentaketide chromone synthase and peucenin cyclase, which are essential for furanochromone biosynthesis [7].

Laboratory Synthesis Routes

Key Intermediate Compounds

Laboratory synthesis of khellinol and related furanochromones relies on several critical intermediate compounds that serve as building blocks for the final products. The most important intermediates include khellinone, triacetoxybenzofuran, and various pyrogallol derivatives.

Khellinone represents a pivotal intermediate that can be readily prepared from khellin through alkaline hydrolysis [8]. Treatment of khellin with potassium hydroxide in ethanol at 90°C for 12-14 hours results in the formation of khellinone in excellent yields [8]. This transformation involves the removal of one methoxy group and oxidation of the resulting hydroxyl to form a ketone functionality. Khellinone serves as a versatile precursor for the synthesis of numerous khellin derivatives through various condensation reactions.

Triacetoxybenzofuran serves as another important starting material for furochromone synthesis, particularly in routes originating from pyrogallol [9]. This compound can be prepared in three steps from readily available pyrogallol using zinc chloride and chloroacetonitrile under Hoesch conditions [9]. The triacetate protecting groups can be selectively removed and manipulated to introduce the necessary functionality for furochromone formation.

5,7-Dihydroxy-2-methylchromone represents the fundamental chromone scaffold that underlies all furanochromone structures [1]. This compound can be synthesized through various routes, including cyclization of appropriately substituted chalcones or through polyketide-inspired synthetic approaches that mimic the natural biosynthetic pathway.

Other important intermediates include peucenin and visamminol, which can be obtained through partial synthesis from natural sources or through total synthesis involving prenylation and cyclization reactions [4]. These compounds serve as advanced intermediates for the preparation of khellinol and related furanochromones.

Reaction Mechanisms (e.g., Cyclization, Methylation)

The laboratory synthesis of khellinol involves several key reaction mechanisms that must be carefully controlled to achieve the desired regioselectivity and yield. The most important mechanisms include cyclization reactions for furan ring formation, methylation reactions for methoxy group introduction, and oxidative transformations for functional group modifications.

Cyclization Reactions: The formation of the furan ring characteristic of furanochromones typically proceeds through acid-catalyzed cyclization of dimethylallyl-substituted chromones [4]. The mechanism involves protonation of the terminal double bond of the dimethylallyl chain, followed by intramolecular attack by the neighboring hydroxyl group to form the five-membered furan ring. This cyclization can proceed through different pathways depending on the position of the double bond and the reaction conditions, leading to various regioisomers.

Methylation Reactions: The introduction of methoxy groups in khellinol synthesis typically employs methyl iodide in the presence of potassium carbonate in acetone under reflux conditions [9]. This S~N~2 mechanism involves nucleophilic attack by the phenoxide anion on methyl iodide, resulting in the formation of the methyl ether linkage. The reaction proceeds with high yields (95%) and excellent regioselectivity when appropriate protecting group strategies are employed [9].

Oxidative Methoxylation: A particularly important transformation in furochromone synthesis is the regiospecific oxidative methoxylation reaction developed for the introduction of the C-4 oxygen as a methoxy group [9]. This reaction employs thallium(III) nitrate trihydrate in methanol at -25°C and represents a novel approach to introduce methoxy groups directly onto aromatic systems. The mechanism involves initial oxidation to form a quinone methide intermediate, followed by methanol addition to yield the methoxy-substituted product in 61% yield [9].

Claisen-Schmidt Condensation: The synthesis of khellin derivatives often involves Claisen-Schmidt condensation reactions between khellinone and various aromatic aldehydes [8]. Under alkaline conditions (potassium hydroxide) at room temperature, this reaction proceeds through enolate formation followed by nucleophilic attack on the aldehyde carbonyl, resulting in the formation of α,β-unsaturated ketones (chalcones) in yields ranging from 40-85% [8].

Fries Rearrangement: This rearrangement reaction is employed in the synthesis of hydroxyketone intermediates from acetate precursors [9]. Treatment with aluminum chloride in nitrobenzene at 60°C results in the migration of the acetyl group from oxygen to the aromatic ring, providing the necessary substitution pattern for furochromone synthesis with 85% yield [9].

Dehydrogenation Reactions: The conversion of dihydrobenzofuran intermediates to the corresponding aromatic benzofuran systems employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane under reflux conditions [9]. This reaction proceeds through hydride abstraction to form the aromatic system with 46% yield [9].

Optimization of Extraction Techniques

Solvent-Based Extraction

The optimization of solvent-based extraction techniques for khellinol and related compounds from Ammi visnaga has been extensively studied to maximize yield and purity while minimizing environmental impact and processing costs. Traditional solvent extraction methods have been systematically compared and optimized through various experimental designs.

Ultrasound-Assisted Extraction (UAE) has emerged as the most effective method for khellinol extraction [10]. Through Box-Behnken Design optimization using Response Surface Methodology, the optimal conditions were determined to be methanol as the extracting solvent, extraction temperature of 63.84°C, extraction time of 29.51 minutes, and a solvent-to-drug ratio of 21.64 volume/weight [10]. Under these optimized conditions, the yield of khellin reached 6.86% weight/weight, which was significantly higher than traditional extraction methods [10].

The superiority of UAE over conventional extraction methods can be attributed to the cavitation effects generated by ultrasonic waves, which enhance mass transfer and cell wall disruption [10]. This mechanical effect increases the contact between the solvent and the plant material, leading to more efficient extraction of the bioactive compounds. Additionally, the relatively low temperature requirement reduces the risk of thermal degradation of sensitive furanochromones.

Supercritical Fluid Extraction (SCFE) using carbon dioxide with 5% methanol as co-solvent has shown remarkable selectivity for furanochromones [11]. While the overall extract yield is lower (4.50%) compared to conventional solvent extraction, the percentage of furanochromones in the extract reaches 30.1%, making it the most selective extraction method [11]. This high selectivity is particularly valuable for applications requiring pure furanochromone fractions with minimal contamination from other plant constituents.

Conventional Solvent Extraction studies have established a clear hierarchy of solvent effectiveness: methanol > ethanol (95%) > ethanol (30%) > acetone > water > chloroform [11]. Methanol consistently provides the highest yields of furanochromones due to its optimal polarity for dissolving these moderately polar compounds. The presence of both hydroxyl and methoxy groups in furanochromones makes methanol an ideal solvent for effective solvation and extraction.

Water Extraction represents a green and economical approach, particularly when employed with recycling strategies [12]. The aqueous extraction process can achieve theoretical yields of 1% crude khellin from seeds when optimized with recycling of the aqueous phase [12]. This method takes advantage of the presence of naturally occurring solubilizing agents in the plant material that enhance the apparent water solubility of furanochromones well beyond their intrinsic solubility limit of 0.3 mg/mL [12].

The optimization of extraction parameters has revealed several important principles. Temperature effects show that while elevated temperatures can increase extraction rates, excessive heat may lead to degradation of thermally sensitive compounds. Time optimization indicates that longer extraction periods do not necessarily improve yields beyond a certain point and may introduce unwanted impurities. The solvent-to-material ratio must be carefully balanced to ensure complete extraction while maintaining economic feasibility.

Chromatographic Purification

Chromatographic purification techniques are essential for obtaining pure khellinol and related furanochromones from crude extracts. Various chromatographic methods have been developed and optimized to achieve high-resolution separation and purification.

Column Chromatography using silica gel remains the most widely employed method for initial purification of furanochromone extracts [13]. The optimal mobile phase composition of ethyl acetate:toluene:formic acid (5.5:4.0:0.5 volume/volume/volume) provides excellent separation of khellinol from structurally related compounds [13] [14]. This solvent system takes advantage of the differential polarity and hydrogen bonding capabilities of the various furanochromones to achieve baseline separation.

The separation mechanism relies on the relative affinity of different compounds for the silica gel stationary phase versus the mobile phase. Khellinol, with its free hydroxyl group, exhibits stronger hydrogen bonding interactions with silica gel compared to fully methylated analogs like khellin, resulting in different retention times and effective separation [13].

Vacuum Liquid Chromatography (VLC) represents a rapid and efficient alternative to traditional gravity column chromatography [15]. This technique employs TLC-grade aluminum oxide as the stationary phase and gradient elution to achieve separation in significantly reduced time compared to conventional methods [15]. The fine particle size (10 μm average) and large surface area (500 m²/g) of the adsorbent provide excellent resolution while maintaining good sample recovery [15].

The VLC method is particularly advantageous for processing larger quantities of crude extract while maintaining high separation efficiency. The technique requires minimal solvent consumption and can be completed in 2-4 hours compared to days required for conventional column chromatography [15].

High-Performance Liquid Chromatography (HPLC) provides the highest resolution separation and is essential for analytical and preparative applications [14]. The optimized HPLC method employs a C18 reversed-phase column with a mobile phase consisting of methanol:water (75:25 volume/volume) [14]. This system achieves sharp, symmetrical peaks with excellent resolution for khellinol at a retention time of 3.89 minutes [14].

For preparative applications, the HPLC method can be scaled up using larger diameter columns and increased injection volumes. The methanol-water mobile phase system is environmentally benign and allows for easy recovery of purified compounds through simple evaporation techniques.

High-Performance Thin-Layer Chromatography (HPTLC) serves as both an analytical tool and a preparative method for smaller scale purifications [14]. The optimized mobile phase of ethyl acetate:toluene:formic acid (5.5:4.0:0.5) provides excellent separation with khellinol achieving an R~f~ value of 0.65 [14]. This method is particularly valuable for rapid analysis and quality control applications.

Capillary Electrophoresis has been explored as an alternative separation technique for furanochromones [16]. This method requires only minute sample amounts and provides rapid analysis without the need for prior sample preparation. The technique is particularly useful for the simultaneous determination of multiple furanochromones in complex mixtures.

Supercritical Fluid Chromatography represents an emerging technique that combines the selectivity advantages of SCFE with the high resolution of chromatographic separation. This method uses supercritical carbon dioxide as the mobile phase, potentially offering improved separation efficiency with reduced environmental impact compared to traditional organic solvent-based methods.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Badr JM, Hadad GM, Nahriry K, Hassanean HA. Validated HPLC method for simultaneous estimation of khellol glucoside, khellin and visnagin in Ammi visnaga L. fruits and pharmaceutical preparations. Nat Prod Res. 2015;29(7):593-601. doi: 10.1080/14786419.2014.945170. Epub 2014 Aug 11. PubMed PMID: 25111086.

3: Travaini ML, Sosa GM, Ceccarelli EA, Walter H, Cantrell CL, Carrillo NJ, Dayan FE, Meepagala KM, Duke SO. Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides. J Agric Food Chem. 2016 Dec 21;64(50):9475-9487. doi: 10.1021/acs.jafc.6b02462. Epub 2016 Dec 12. PubMed PMID: 27936681.

4: Hadad GM, Badr JM, El-Nahriry K, Hassanean HA. Validated HPLC and HPTLC methods for simultaneous determination of colchicine and khellin in pharmaceutical formulations. J Chromatogr Sci. 2013 Mar;51(3):258-65. doi: 10.1093/chromsci/bms135. Epub 2012 Aug 21. PubMed PMID: 22914568.

5: Elgazwy AS, Edrees MM, Ismail NS. Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors. J Enzyme Inhib Med Chem. 2013 Dec;28(6):1171-81. doi: 10.3109/14756366.2012.719504. Epub 2012 Oct 1. PubMed PMID: 23025406.

6: de Leeuw J, Assen YJ, van der Beek N, Bjerring P, Martino Neumann HA. Treatment of vitiligo with khellin liposomes, ultraviolet light and blister roof transplantation. J Eur Acad Dermatol Venereol. 2011 Jan;25(1):74-81. doi: 10.1111/j.1468-3083.2010.03701.x. PubMed PMID: 20477914.

7: Bagherani N. The efficacy of 308 nm UV excimer light as monotherapy and combination therapy with topical khellin 4% and/or tacrolimus 0.1% in the treatment of vitiligo. Dermatol Ther. 2016 Mar;29(2):137-8. doi: 10.1111/dth.12274. Epub 2015 Aug 17. PubMed PMID: 26279072.

8: Vanachayangkul P, Chow N, Khan SR, Butterweck V. Prevention of renal crystal deposition by an extract of Ammi visnaga L. and its constituents khellin and visnagin in hyperoxaluric rats. Urol Res. 2011 Jun;39(3):189-95. doi: 10.1007/s00240-010-0333-y. Epub 2010 Nov 11. PubMed PMID: 21069311; PubMed Central PMCID: PMC3663934.

9: Vanachayangkul P, Byer K, Khan S, Butterweck V. An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells. Phytomedicine. 2010 Jul;17(8-9):653-8. doi: 10.1016/j.phymed.2009.10.011. Epub 2009 Dec 29. PubMed PMID: 20036111; PubMed Central PMCID: PMC3618668.

10: Ortel B, Tanew A, Hönigsmann H. Treatment of vitiligo with khellin and ultraviolet A. J Am Acad Dermatol. 1988 Apr;18(4 Pt 1):693-701. PubMed PMID: 3270995.

11: Abu-Hashem AA, Youssef MM. Synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their anti-inflammatory and analgesic activity. Molecules. 2011 Feb 25;16(3):1956-72. doi: 10.3390/molecules16031956. PubMed PMID: 21358587.

12: Orecchia G, Perfetti L. Photochemotherapy with topical khellin and sunlight in vitiligo. Dermatology. 1992;184(2):120-3. PubMed PMID: 1498372.

13: Carlie G, Ntusi NB, Hulley PA, Kidson SH. KUVA (khellin plus ultraviolet A) stimulates proliferation and melanogenesis in normal human melanocytes and melanoma cells in vitro. Br J Dermatol. 2003 Oct;149(4):707-17. PubMed PMID: 14616361.

14: Omar S, Eriksson LA. Computational study of khellin excited states and photobinding to DNA. Photochem Photobiol Sci. 2009 Aug;8(8):1179-86. doi: 10.1039/b905147c. Epub 2009 Jul 6. PubMed PMID: 19639121.

15: Bech-Thomsen N, Wulf HC. Treatment with topical khellin in combination with ultraviolet A or solar-simulated radiation is carcinogenic to lightly pigmented hairless mice. Photodermatol Photoimmunol Photomed. 1996 Oct-Dec;11(5-6):204-8. PubMed PMID: 8738715.

16: Vedaldi D, Caffieri S, Dall'Acqua F, Andreassi L, Bovalini L, Martelli P. Khellin, a naturally occurring furochromone, used for the photochemotherapy of skin diseases: mechanism of action. Farmaco Sci. 1988 Apr;43(4):333-46. PubMed PMID: 3203737.

17: Pavela R, Vrchotová N, Tříska J. Larvicidal activity of extracts from Ammi visnaga Linn. (Apiaceae) seeds against Culex quinquefasciatus Say. (Diptera: Culicidae). Exp Parasitol. 2016 Jun;165:51-7. doi: 10.1016/j.exppara.2016.03.016. Epub 2016 Mar 16. PubMed PMID: 26995534.

18: Marconi B, Mancini F, Colombo P, Allegra F, Giordano F, Gazzaniga A, Orecchia G, Santi P. Distribution of khellin in excised human skin following iontophoresis and passive dermal transport. J Control Release. 1999 Aug 5;60(2-3):261-8. PubMed PMID: 10425331.

19: Abounassif MA, Gad-Kariem EA, Wahbi AM. High performance liquid chromatographic determinations of khellin, phenobarbitone and dipyrone combination in tablets. Farmaco. 1990 Apr;45(4):465-72. PubMed PMID: 2400519.

20: Liu Y, Asnani A, Zou L, Bentley VL, Yu M, Wang Y, Dellaire G, Sarkar KS, Dai M, Chen HH, Sosnovik DE, Shin JT, Haber DA, Berman JN, Chao W, Peterson RT. Visnagin protects against doxorubicin-induced cardiomyopathy through modulation of mitochondrial malate dehydrogenase. Sci Transl Med. 2014 Dec 10;6(266):266ra170. doi: 10.1126/scitranslmed.3010189. PubMed PMID: 25504881; PubMed Central PMCID: PMC4360984.